molecular formula C14H19NO5 B14932609 N-[(2-methoxyphenoxy)acetyl]valine

N-[(2-methoxyphenoxy)acetyl]valine

Cat. No.: B14932609
M. Wt: 281.30 g/mol
InChI Key: RZNKTPWMLBRWOF-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenoxy)acetyl]valine is a valine derivative featuring a 2-methoxyphenoxy acetyl moiety. Structurally, it consists of L-valine (a branched-chain amino acid) linked via an acetyl group to a 2-methoxyphenoxy substituent (Figure 1). This compound is hypothesized to exhibit unique physicochemical properties due to the combination of the hydrophobic valine side chain, the polar acetyl group, and the aromatic 2-methoxyphenoxy unit.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

2-[[2-(2-methoxyphenoxy)acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C14H19NO5/c1-9(2)13(14(17)18)15-12(16)8-20-11-7-5-4-6-10(11)19-3/h4-7,9,13H,8H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

RZNKTPWMLBRWOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenoxy)acetyl]valine typically involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions usually involve stirring the reactants at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-methoxyphenoxy)acetyl]valine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used under basic conditions to substitute the methoxy group.

Major Products:

    Oxidation: Formation of 2-(2-hydroxyphenoxy)acetylvaline.

    Reduction: Formation of 2-(2-methoxyphenoxy)ethanol.

    Substitution: Formation of 2-(2-substituted-phenoxy)acetylvaline.

Scientific Research Applications

N-[(2-methoxyphenoxy)acetyl]valine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenoxy)acetyl]valine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues with 2-Methoxyphenoxy Acetyl Moieties

Compounds 5k, 5l, and 5m from share the 2-(2-methoxyphenoxy)acetamide backbone but differ in their amine substituents (e.g., 1,3,4-thiadiazol-2-yl derivatives). Key comparisons include:

Compound Structure Melting Point (°C) Yield (%) Notable Features
N-[(2-Methoxyphenoxy)acetyl]valine (hypothetical) Valine + acetyl + 2-methoxyphenoxy ~135–140* N/A Potential peptide-like stability
5k () 2-(2-Methoxyphenoxy)acetamide + 5-(methylthio)-1,3,4-thiadiazol-2-yl 135–136 72 Yellow solid; moderate yield
5l () 2-(2-Methoxyphenoxy)acetamide + 5-(ethylthio)-1,3,4-thiadiazol-2-yl 138–140 68 White solid; lower yield
5m () 2-(2-Methoxyphenoxy)acetamide + 5-(benzylthio)-1,3,4-thiadiazol-2-yl 135–136 85 High yield; benzylthio enhances reactivity

*Extrapolated from analogous compounds in .

Key Observations :

  • The 2-methoxyphenoxy acetyl group confers consistent melting points (~135–140°C) across derivatives, suggesting thermal stability .
  • Substituents on the amine component (e.g., benzylthio in 5m ) significantly impact synthetic yields, likely due to steric and electronic effects .

Valine Derivatives with Sulfonyl and Aromatic Groups

N-[4-(2-Methoxyphenoxy)phenylsulfonyl]valine (CAS 1240405-74-6, ) replaces the acetyl group with a sulfonyl linker, altering physicochemical properties:

Property This compound N-[4-(2-Methoxyphenoxy)phenylsulfonyl]valine
Molecular Weight ~295 g/mol* ~397 g/mol
Polarity Moderate (acetyl) High (sulfonyl)
Bioavailability Likely higher Reduced due to sulfonyl group
Synthetic Accessibility Easier (amide coupling) Complex (sulfonylation)

*Estimated based on molecular formula.

Key Observations :

Pharmacologically Active Analogues

  • Methocarbamol (): A muscle relaxant with a 2-methoxyphenoxy carbamate structure. Unlike this compound, Methocarbamol lacks an amino acid backbone but demonstrates that 2-methoxyphenoxy groups can enhance CNS activity .

Stability Under Alkaline Conditions

Lignin model compounds in (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) show β-O-4 bond cleavage in mild alkaline conditions. This suggests that this compound may also exhibit sensitivity to strong bases, necessitating pH-controlled formulations .

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